2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile
Description
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Properties
IUPAC Name |
2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7/c1-15-12-19(26(2)3)25-21(23-15)28-10-8-27(9-11-28)20-13-16(14-22)17-6-4-5-7-18(17)24-20/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGDPUOHCPCQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic reactions. The process typically starts with the preparation of the quinoline ring, followed by the introduction of the piperazine and pyrimidine groups. Key reagents might include dimethylamine, methylpyrimidine, and various catalysts and solvents to facilitate these reactions.
Industrial Production Methods: Industrial production might scale up these reactions, using large reactors and automated processes to ensure consistency and efficiency. It may involve steps like crystallization and purification to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions might involve reagents such as potassium permanganate, while reduction might use hydrogenation in the presence of catalysts like palladium on carbon. Substitution reactions may involve halogenation or nitration under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used, often resulting in modified quinoline derivatives that may have different biological or chemical properties.
4. Scientific Research Applications: This compound has several applications in scientific research:
Chemistry: It's used to study reaction mechanisms and the effects of structural modifications on chemical reactivity.
Biology: It can act as a probe to understand the interactions between small molecules and biological targets.
Industry: It might be used in the development of new materials or as a starting point for the synthesis of more complex molecules.
5. Mechanism of Action: The mechanism by which this compound exerts its effects involves its ability to interact with specific molecular targets. This interaction can inhibit enzyme activity, block receptor binding, or interfere with DNA replication or repair, depending on its precise structure and the biological system it is used in. The pathways involved often include key regulatory proteins or enzymes that control cellular processes.
6. Comparison with Similar Compounds: Compared to other quinoline derivatives, this compound's structure is unique due to the presence of the dimethylamino group on the pyrimidine ring, which can affect its chemical reactivity and biological activity. Similar compounds include:
Chloroquine: Known for its anti-malarial properties, it has a different substitution pattern on the quinoline ring.
Quinine: Another anti-malarial, structurally simpler but functionally different.
Ciprofloxacin: A quinolone antibiotic with distinct antibacterial properties.
This compound stands out due to its multi-target potential and the flexibility it offers for chemical modifications, making it a valuable tool in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
